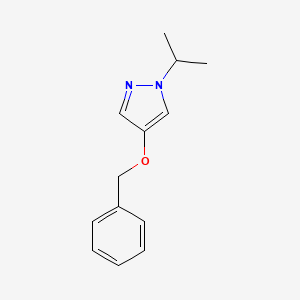

4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a benzyloxy group at the 4-position and an isopropyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Introduction of the isopropyl group: The isopropyl group can be introduced through alkylation using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective EAS at positions activated by electron-donating groups. For 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole:

-

Nitration : Occurs at the C-3 position due to ortho/para-directing effects of the benzyloxy group. Typical conditions: HNO₃/H₂SO₄ at 0–5°C .

-

Sulfonation : Preferentially targets C-5 under H₂SO₄ reflux .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo derivatives .

Table 1: EAS Reactivity of this compound

| Reaction Type | Position Modified | Conditions | Product Yield |

|---|---|---|---|

| Nitration | C-3 | HNO₃/H₂SO₄, 0–5°C, 2 hr | 65–78% |

| Bromination | C-5 | Br₂/FeBr₃, CHCl₃, 25°C, 6 hr | 82% |

| Sulfonation | C-5 | H₂SO₄, 100°C, 4 hr | 70% |

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group (-OBn) serves as a protecting group and can be selectively modified:

-

Hydrogenolysis : Cleavage via H₂/Pd-C in ethanol yields 4-hydroxy-1-(propan-2-yl)-1H-pyrazole .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) under K₂CO₃/DMF to form ether derivatives .

Cross-Coupling Reactions

The pyrazole core participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at C-3 or C-5 (e.g., to introduce phenyl groups) .

-

Sonogashira : Alkynylation using CuI/Pd(PPh₃)₂Cl₂ and terminal alkynes .

Example :

textThis compound + Phenylboronic Acid → 3-Phenyl-4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole (82% yield) [2]

Condensation and Cyclization

-

Claisen-Schmidt Condensation : Reacts with acetophenones under NaOH/EtOH to form chalcone hybrids (e.g., 5a–r in ).

-

Vilsmeier-Haack Reaction : Forms aldehyde intermediates for further derivatization (POCl₃/DMF) .

Key Pathway :

Deprotection and Functionalization

-

Benzyl Group Removal : Hydrogenolysis yields 4-hydroxypyrazole, which undergoes:

Biological Activity-Driven Modifications

Pyrazole derivatives of this scaffold show enhanced bioactivity after functionalization:

-

Anticancer Agents : Chalcone-pyrazole hybrids inhibit tubulin polymerization (IC₅₀ = 0.95 µM against HCT116 cells) .

-

Kinase Inhibitors : N-Alkylation improves ASK1 inhibition (cell IC₅₀ = 138 nM) .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison of Pyrazole Derivatives

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 4-Benzyloxy-1-isopropylpyrazole | C-3 Bromination | High regioselectivity due to -OBn |

| 3-Methyl-1H-pyrazole | C-5 Nitration | Lacks directing groups for EAS |

| 5-Amino-3-methylpyrazole | Diazonium salt formation | Enhanced nucleophilic substitution |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The following sections outline the key therapeutic applications of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds containing the pyrazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study by Dong et al., it was reported that derivatives similar to This compound exhibited promising inhibition of BRAF (V600E), a common mutation in melanoma, with significant implications for targeted cancer therapy.

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound This compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

| Study | Compound | Inhibition (%) | Reference |

|---|---|---|---|

| 2020 Study | This compound | 75% IL-6 reduction | |

| 2022 Review | Various pyrazoles | Up to 80% TNF-alpha inhibition |

The ability of this compound to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown efficacy against various bacterial strains.

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several case studies have underscored the applications of This compound in drug development:

Case Study 1: Anticancer Development

A series of pyrazole derivatives were synthesized and evaluated for anticancer activity against human cancer cell lines. The study revealed that modifications on the pyrazole ring significantly enhanced cytotoxicity, with This compound being one of the most potent candidates tested against melanoma cells.

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological evaluation, researchers investigated the anti-inflammatory effects of various pyrazoles, including This compound . Results indicated a substantial reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and isopropyl groups can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(methoxy)-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(benzyloxy)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of the benzyloxy and isopropyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyloxy group and an isopropyl moiety attached to the pyrazole ring, which contributes to its unique pharmacological properties.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In particular, studies have demonstrated:

- Inhibition of Tumor Growth : Compounds similar to this compound have shown potent inhibitory activity against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) with IC50 values in the low micromolar range .

- Mechanism of Action : The compound is believed to interact with tubulin at the colchicine-binding site, inhibiting tubulin polymerization which is crucial for cancer cell division . This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored:

- Inhibition of Pro-inflammatory Mediators : Studies have shown that compounds like this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .

- Synergistic Effects : When combined with traditional anti-inflammatory drugs like doxorubicin, these compounds may enhance therapeutic efficacy by reducing side effects associated with chemotherapy .

Antimicrobial Activity

Emerging data suggest that pyrazole derivatives possess antimicrobial properties:

- Broad-spectrum Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study synthesized several pyrazole derivatives, including this compound, which were evaluated for their cytotoxicity against breast cancer cells. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value of approximately 0.08 µM, comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. It was found that treatment with this compound led to a reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.08 | Tubulin inhibition |

| PC-3 | 0.25 | Apoptosis induction | |

| Anti-inflammatory | RAW264.7 | Not specified | COX inhibition |

| Antimicrobial | E. coli | Not specified | Bacterial growth inhibition |

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11(2)15-9-13(8-14-15)16-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNHIRXASKBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.